Pyrimidine, 5-bromo-4-chloro-2-(1-piperidinyl)-

Description

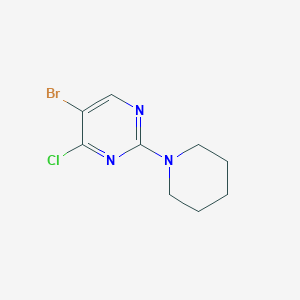

Pyrimidine, 5-bromo-4-chloro-2-(1-piperidinyl)- (hereafter referred to as BCPP) is a halogenated pyrimidine derivative featuring a bromine atom at position 5, a chlorine atom at position 4, and a 1-piperidinyl group at position 2. This compound belongs to a class of substituted pyrimidines known for their diverse applications in medicinal chemistry, agrochemicals, and materials science. The piperidinyl moiety introduces steric bulk and basicity, which can influence binding affinity in biological systems, while the halogen atoms enhance electrophilicity and stability .

BCPP’s synthesis typically involves nucleophilic substitution reactions, such as replacing a leaving group (e.g., chloride) at position 2 of a halogenated pyrimidine scaffold with piperidine. Evidence from related compounds suggests that catalytic methods, such as ZnO-mediated reactions (as seen in morpholinyl/pyrrolidinyl analogs), could optimize yield and reduce toxicity .

Properties

IUPAC Name |

5-bromo-4-chloro-2-piperidin-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrClN3/c10-7-6-12-9(13-8(7)11)14-4-2-1-3-5-14/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKPKIBMGSHKSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(C(=N2)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359181 | |

| Record name | Pyrimidine, 5-bromo-4-chloro-2-(1-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62880-68-6 | |

| Record name | 5-Bromo-4-chloro-2-(1-piperidinyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62880-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 5-bromo-4-chloro-2-(1-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Primary Synthetic Route: Nucleophilic Substitution

Reaction Overview

The most widely reported method involves nucleophilic aromatic substitution (SNAr) at the C2 position of 5-bromo-2,4-dichloropyrimidine (CAS: 36082-50-5) using piperidine. This approach leverages the differential reactivity of halogens on the pyrimidine ring, where the C2 chlorine is more susceptible to displacement due to electronic and steric factors.

Reaction Conditions

- Starting Material : 5-Bromo-2,4-dichloropyrimidine (1.0 equiv)

- Nucleophile : Piperidine (1.2–1.5 equiv)

- Base : Triethylamine (1.5 equiv) or N,N-diisopropylethylamine (DIEA)

- Solvent : 1,4-Dioxane or acetonitrile

- Temperature : 20–25°C (ambient)

- Duration : 3–24 hours

Procedure

- Combine 5-bromo-2,4-dichloropyrimidine (2.28 g, 10 mmol) and piperidine (1.02 g, 12 mmol) in 1,4-dioxane (30 mL).

- Add triethylamine (1.52 mL, 15 mmol) dropwise under nitrogen.

- Stir at room temperature for 3 hours, monitoring progress via TLC or HPLC.

- Quench with ice water (50 mL) and extract with ethyl acetate (3 × 30 mL).

- Dry organic layers over Na2SO4, concentrate under vacuum, and purify by silica gel chromatography (ethyl acetate/hexane, 1:3).

Yield and Purity

Alternative Methods

Stepwise Halogenation and Amination

This route constructs the pyrimidine ring with pre-installed substituents:

Bromination of 2,4-Dichloropyrimidine

- React 2,4-dichloropyrimidine with N-bromosuccinimide (NBS) in CCl4 under UV light to yield 5-bromo-2,4-dichloropyrimidine (70% yield).

- Substitute C2 chlorine with piperidine as in Section 2.1.

Limitations

Cyclization of Amidines

Adapting methods from thienopyrimidine synthesis, this approach employs:

- React 2-bromomalonaldehyde with a piperidine-containing amidine in acetic acid at 80–100°C.

- Cyclize to form the pyrimidine ring, installing bromine (C5) and piperidine (C2) simultaneously.

Example Protocol

- Reactants : 2-Bromomalonaldehyde (15 g, 0.1 mol), acetamidine hydrochloride (9.4 g, 0.1 mol)

- Conditions : Glacial acetic acid, 3Å molecular sieves, 5 hours at 100°C.

- Yield : 43% (2-methyl-5-bromopyrimidine).

Challenges

- Poor regioselectivity for C4 chlorination.

- Requires post-synthetic chlorination at C4, complicating the pathway.

Industrial-Scale Considerations

Process Optimization

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine) on the pyrimidine ring.

Oxidation and Reduction:

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Major Products:

Scientific Research Applications

Chemistry:

Building Block: 5-Bromo-4-chloro-2-(piperidin-1-yl)pyrimidine is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine:

Pharmaceutical Research: The compound is used in the development of pharmaceuticals, particularly as a scaffold for the synthesis of potential drug candidates.

Industry:

Mechanism of Action

The specific mechanism of action for 5-bromo-4-chloro-2-(piperidin-1-yl)pyrimidine is not well-documented. as a pyrimidine derivative, it is likely to interact with biological targets such as enzymes and receptors involved in cellular processes. The presence of halogen atoms and a piperidinyl group may enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural Analogs with Halogen and Heterocyclic Substitutions

BCPP shares structural similarities with several pyrimidine derivatives, differing primarily in substituents and their positions. Key analogs include:

Key Observations :

- Steric and Binding Effects: The amino group in CAS 205672-25-9 enhances hydrogen-bonding capacity compared to BCPP’s piperidinyl group, which may improve interactions with biological targets like kinases or DNA repair enzymes .

Biological Activity

Pyrimidine derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. The compound 5-bromo-4-chloro-2-(1-piperidinyl)-pyrimidine has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

5-bromo-4-chloro-2-(1-piperidinyl)-pyrimidine is characterized by the presence of a bromine atom at the 5th position, a chlorine atom at the 4th position, and a piperidinyl group at the 2nd position of the pyrimidine ring. This unique structural arrangement contributes to its distinct biological properties.

Biological Activities

The biological activities of 5-bromo-4-chloro-2-(1-piperidinyl)-pyrimidine can be summarized as follows:

1. Antimicrobial Activity

- Studies have demonstrated that pyrimidine derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi .

2. Anticancer Properties

- Pyrimidines have been identified as potential anticancer agents due to their ability to inhibit key enzymes involved in cancer cell proliferation. For example, derivatives have shown inhibitory effects on kinases such as PfGSK3 and PfPK6, which are implicated in cancer progression .

3. Anti-inflammatory Effects

- Research indicates that certain pyrimidine derivatives can inhibit inflammatory mediators like COX-2 and nitric oxide synthase (iNOS), suggesting their potential use in treating inflammatory diseases .

4. Enzyme Inhibition

- The compound has been studied for its enzyme inhibition capabilities, particularly against specific kinases involved in various cellular processes. The inhibition profiles suggest potential applications in treating diseases where these enzymes play a critical role .

Synthesis

The synthesis of 5-bromo-4-chloro-2-(1-piperidinyl)-pyrimidine typically involves multi-step reactions starting from readily available pyrimidine precursors. Key steps include halogenation and nucleophilic substitution to introduce the piperidinyl group.

Case Studies

Recent studies have focused on the pharmacological evaluation of pyrimidine derivatives:

Case Study 1: Anticancer Activity

- A study evaluated various pyrimidine analogs for their cytotoxic effects on different cancer cell lines (e.g., MCF-7 and A549). Results indicated that specific substitutions on the pyrimidine ring enhanced anticancer activity compared to standard treatments .

Case Study 2: Antimicrobial Efficacy

- Another investigation assessed the antimicrobial properties of several pyrimidine compounds against Staphylococcus aureus and Escherichia coli. The study found that increasing concentrations of these compounds led to significant reductions in bacterial growth, highlighting their potential as antimicrobial agents .

Table 1: Summary of Biological Activities of Pyrimidine Derivatives

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Inhibition of kinases involved in proliferation | |

| Anti-inflammatory | Inhibition of COX-2 and iNOS |

Table 2: Synthesis Pathways for Pyrimidine Derivatives

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Halogenation | Electrophilic substitution | Bromine/Chlorine |

| Nucleophilic Substitution | Reaction with piperidine | Piperidine |

Q & A

Q. What are the optimized synthetic routes for preparing 5-bromo-4-chloro-2-(1-piperidinyl)pyrimidine, and how can purity be ensured?

The synthesis of halogenated pyrimidines typically involves nucleophilic substitution at the 2-position. For example, in related compounds like 5-bromo-2-chloropyrimidin-4-amine, stannous chloride in hydrochloric acid is used to reduce nitro groups, followed by purification via recrystallization from acetonitrile (yield: 90%) . For 5-bromo-4-chloro-2-(1-piperidinyl)pyrimidine, substituting the chlorine at position 2 with piperidine under basic conditions (e.g., NaOH in dichloromethane) is critical. Purity (>99%) is achieved through column chromatography and spectroscopic validation (NMR, LC-MS) .

Q. How can spectroscopic and crystallographic methods characterize the molecular structure of this compound?

- NMR/IR : Proton NMR confirms substitution patterns (e.g., piperidinyl protons at δ 1.5–3.5 ppm). IR identifies functional groups like C-Br (~600 cm⁻¹) and C-Cl (~750 cm⁻¹) .

- X-ray diffraction (XRD) : Crystal structures of analogs reveal planarity of the pyrimidine ring (r.m.s. deviation: 0.087 Å) and intermolecular hydrogen bonds (N–H···N) stabilizing the lattice .

Q. What safety protocols are recommended for handling halogenated pyrimidines?

Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Emergency measures include rinsing exposed skin with water (15+ minutes) and using adsorbents (e.g., vermiculite) for spills. Storage requires airtight containers in dry, cool environments .

Advanced Research Questions

Q. How can researchers design derivatives of this compound for antimicrobial activity evaluation?

Introduce bioisosteres (e.g., sulfonyl groups at position 2) or modify the piperidinyl moiety to enhance lipophilicity. For example, 2-piperidinomethylamino-4-(coumarin-3-yl)-6-(4-chlorophenyl)pyrimidine derivatives show antimicrobial activity via in vitro assays (MIC: 2–8 µg/mL). Structural validation requires FTIR, mass spectrometry, and elemental analysis .

Q. What mechanisms explain the biological activity of piperidinyl-pyrimidine derivatives in pharmacological studies?

Piperidinyl groups enhance bioavailability and target engagement. For instance, 3,4-dihydro-5-[4-(1-piperidinyl)butoxy]-isoquinoline-1-one inhibits poly(ADP-ribose) polymerase (PARP), reducing oxidative stress in reperfusion injury models (dose: 10 mg/kg i.p. in DMSO) . Molecular docking can predict binding affinities to enzymes like PARP-1 or kinases.

Q. How do substituent effects (e.g., Br/Cl) influence reactivity in cross-coupling reactions?

Bromine at position 5 facilitates Suzuki-Miyaura couplings (Pd-catalyzed), whereas chlorine at position 4 can deactivate the ring toward electrophilic substitution. Contrasting reactivity is observed in 5-bromo-4-chloro-2-methylsulfonylpyrimidine, where the sulfonyl group directs nucleophilic attack to position 6 . Kinetic studies (HPLC monitoring) and DFT calculations help resolve such discrepancies.

Q. What strategies address contradictions in reported biological activities of structurally similar pyrimidines?

- Structural analogs : Compare 5-bromo-4-chloro derivatives with 5-fluoro-6-(1-piperidinyl)pyrimidines, noting differences in hydrogen bonding (e.g., N7–H···N3 vs. C–F···H interactions) .

- Assay conditions : Standardize in vitro models (e.g., MIC testing against S. aureus vs. cancer cell lines) to isolate structure-activity relationships .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.